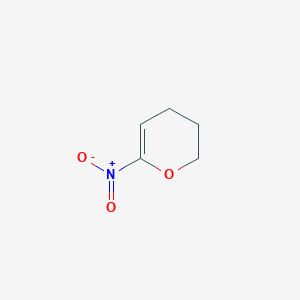

6-nitro-3,4-dihydro-2H-pyran

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-3,4-dihydro-2H-pyran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-6(8)5-3-1-2-4-9-5/h3H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVMCRWGHJXVLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(OC1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Researcher's Guide to Sourcing and Safe Handling of Specialized Chemicals: A Case Study with 2-Methyl-4-isothiazolin-3-one

A Note on CAS 1881293-20-4: Initial searches for a compound with CAS number 1881293-20-4 did not yield a publicly documented chemical entity. This may be due to an error in the number, its novelty, or its proprietary nature. To provide a comprehensive and practical guide that adheres to the core requirements of in-depth technical analysis, this document will use the well-characterized biocide, 2-Methyl-4-isothiazolin-3-one (MIT), CAS: 2682-20-4 , as a representative example. The principles and methodologies outlined herein are broadly applicable to the sourcing and handling of a wide range of research chemicals.

Introduction to 2-Methyl-4-isothiazolin-3-one (MIT)

2-Methyl-4-isothiazolin-3-one, commonly referred to as MIT, is a potent synthetic biocide and preservative from the isothiazolinone group.[1] Its primary function is to control microbial growth in aqueous solutions.[2] In a research and drug development context, MIT and its derivatives are of interest for their antimicrobial properties and are also studied for their potential toxicological effects, particularly as contact allergens and neurotoxins.[1][2][3] Given its potent biological activity, the careful selection of a supplier and a thorough understanding of its safety profile are paramount for researchers.

Part 1: The Critical Path of Chemical Procurement: From Supplier Identification to Qualification

The integrity of research data is intrinsically linked to the quality of the starting materials. Sourcing a chemical like MIT requires a systematic approach to not only identify but also thoroughly vet potential suppliers. This process ensures the procurement of a high-purity compound and establishes a reliable supply chain for the duration of a research project.

Identifying Potential Suppliers

The initial step in sourcing is to identify a pool of potential vendors. Several platforms and resources can be utilized for this purpose:

-

Chemical Search Databases: Platforms like CAS SciFinder (through its CAS Commercial Sources feature), PubChem, and ChemSpider provide extensive databases of chemicals with links to suppliers.[4][5] These resources allow for searching by CAS number, chemical name, or structure and often provide aggregated information on available quantities and supplier contact details.[4]

-

Major Chemical Suppliers: Large, well-established suppliers such as Sigma-Aldrich (Merck), Fisher Scientific, and VWR often have extensive catalogs of research chemicals and are a reliable starting point.[6]

-

Specialized and Niche Suppliers: For less common or highly specialized compounds, smaller, specialized suppliers may be the primary source. These can often be identified through literature searches where similar research has been conducted.

The Supplier Qualification Workflow

Once a list of potential suppliers has been compiled, a rigorous qualification process should be initiated. This is not merely a purchasing decision but a critical risk assessment for your research. An effective supplier qualification workflow can be visualized as follows:

Caption: A workflow diagram for qualifying a chemical supplier.

A crucial aspect of this process is the thorough review of the supplier's documentation. The Certificate of Analysis (CoA) provides batch-specific data on purity and identity, while the Safety Data Sheet (SDS) is the primary source of information for safe handling. Reputable suppliers will readily provide this documentation.[7] Furthermore, certifications such as ISO 9001 indicate a commitment to quality management systems.[8]

Part 2: Decoding the Safety Data Sheet (SDS) for 2-Methyl-4-isothiazolin-3-one (CAS: 2682-20-4)

The Safety Data Sheet is the most critical document for ensuring the safe handling of any chemical. It is a standardized document that contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. The following is a breakdown of the key sections of a typical SDS for MIT, with an explanation of their practical implications for a researcher.

Section 2: Hazards Identification

This section provides a summary of the hazards of the chemical and the required label elements. For MIT, the hazard identification is severe:

-

GHS Hazard Statements: Typically includes "Fatal if inhaled" (H330), "Toxic if swallowed" (H301), "Toxic in contact with skin" (H311), "Causes severe skin burns and eye damage" (H314), and "May cause an allergic skin reaction" (H317).[9]

-

Signal Word: "Danger".

-

Pictograms: Skull and Crossbones, Corrosion, Health Hazard.

Causality: The chemical structure of MIT allows it to be highly reactive with biological macromolecules, leading to its corrosive and toxic effects. Its ability to act as a sensitizer means that repeated exposure, even at low levels, can lead to a significant allergic response.[3]

Section 4: First-Aid Measures

This section details the immediate medical care that should be given in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move person to fresh air. Call a physician or poison control center immediately. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.[9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[9] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor. |

Self-Validation: The laboratory's emergency procedures, including the location of safety showers, eyewash stations, and emergency contact numbers, must be clearly posted and understood by all personnel before handling this chemical.

Section 7: Handling and Storage

This section provides guidance on safe handling practices and storage conditions.

-

Handling: Wear personal protective equipment (see Section 8). Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Do not get in eyes, on skin, or on clothing.

-

Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up.[9] Incompatible materials often include strong acids, bases, and oxidizing agents.

Section 8: Exposure Controls/Personal Protection

This is one of the most practical sections for a lab worker, as it specifies the equipment needed to handle the chemical safely.

-

Engineering Controls: A chemical fume hood is essential to prevent inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Tight-sealing safety goggles and a face shield.

-

Hand Protection: Impervious gloves (e.g., nitrile, neoprene). Glove thickness and breakthrough time should be considered.

-

Skin and Body Protection: A chemical-resistant apron or lab coat.

-

Respiratory Protection: If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges is necessary.

-

Section 9: Physical and Chemical Properties

This section provides the physical and chemical characteristics of the substance.

| Property | Value |

| Appearance | Colorless solid or liquid (may be supplied as a solution).[5] |

| Molecular Formula | C4H5NOS |

| Molecular Weight | 115.15 g/mol |

| Boiling Point | 93 °C at 0.03 mmHg[5] |

| Melting Point | 50-51 °C[5] |

| Solubility | Soluble in water, acetonitrile, and methanol.[2] |

Authoritative Grounding: These properties are crucial for experimental design. For example, its solubility will dictate the choice of solvent systems, and its boiling point is important for any experiments involving heating.

Section 11: Toxicological Information

This section provides detailed information on the health effects of the chemical. For MIT, this section will highlight its high acute toxicity via oral, dermal, and inhalation routes, as well as its potential for skin corrosion and sensitization.

Part 3: Experimental Protocol for Safe Handling of 2-Methyl-4-isothiazolin-3-one

The following is a step-by-step protocol for safely handling MIT in a research laboratory, from receipt of the chemical to its final disposal.

Caption: A workflow for the safe laboratory handling of MIT.

Detailed Steps:

-

Receiving and Inspection: Upon receipt, visually inspect the container for any damage. Verify that the label information (chemical name, CAS number, lot number) matches the order and the accompanying CoA.

-

Pre-Experiment Preparation:

-

Before opening the container, read the SDS for MIT again, paying close attention to the hazards and required PPE.

-

Ensure that a certified chemical fume hood is available and functioning correctly.

-

Prepare all necessary equipment (glassware, spatulas, etc.) inside the fume hood to minimize movement of the chemical outside of this contained space.

-

Ensure that an emergency eyewash and safety shower are accessible and unobstructed.

-

-

Donning Personal Protective Equipment (PPE):

-

Put on a lab coat or chemical-resistant apron.

-

Don tight-fitting safety goggles and a face shield.

-

Wear two pairs of nitrile gloves to provide extra protection and allow for the safe removal of the outer pair if it becomes contaminated.

-

-

Chemical Handling in the Fume Hood:

-

Open the container inside the fume hood.

-

If weighing the solid, do so on a weigh paper or in a tared container within the fume hood. Avoid any actions that could generate dust.

-

When preparing solutions, slowly add the MIT to the solvent while stirring to avoid splashing.

-

-

Waste Disposal:

-

All disposable materials that have come into contact with MIT (e.g., weigh papers, gloves, pipette tips) must be disposed of in a designated hazardous waste container.

-

Excess or unwanted solutions of MIT must also be collected for hazardous waste disposal. Do not pour down the drain.

-

-

Decontamination and Clean-up:

-

Wipe down the work surface inside the fume hood with an appropriate decontaminating solution.

-

Glassware should be carefully rinsed with a suitable solvent (as dictated by your experiment) in the fume hood, with the rinsate collected as hazardous waste, before being washed more thoroughly.

-

-

Doffing PPE:

-

Remove the outer pair of gloves and dispose of them in the hazardous waste.

-

Remove the face shield and goggles.

-

Remove the lab coat.

-

Remove the inner pair of gloves.

-

Wash hands thoroughly with soap and water.

-

By adhering to this structured approach for both sourcing and handling, researchers can mitigate the risks associated with potent chemicals like 2-Methyl-4-isothiazolin-3-one, ensuring both personal safety and the integrity of their scientific work.

References

- BLDpharm. (n.d.). Reliable research chemicals supplier.

- Pure Synth. (n.d.). Research Chemicals Supplier | Trusted Laboratory Compounds.

- Elchemy. (2025, July 15). The Ultimate Supplier Approval Checklist for Chemical Procurement Teams.

- ChemicalBook. (n.d.). 2682-20-4 | CAS DataBase.

- PubChem. (n.d.). Methylisothiazolinone | C4H5NOS | CID 39800. National Institutes of Health.

- Allan Chemical Corporation. (2025, September 19). Chemical Supplier Verification Checklist.

- Fisher Scientific. (n.d.). Chemicals.

- ChemicalBook. (n.d.). 2-Methyl-4-isothiazolin-3-one CAS#: 2682-20-4.

- CAS. (n.d.). Research chemical vendors.

- ECHEMI. (n.d.). 2682-20-4, Methylisothiazolinone Formula.

- Cayman Chemical. (n.d.). Methylisothiazolinone (MI, MIT, CAS Number: 2682-20-4).

- Meridian Bioscience. (2024, February 2). SAFETY DATA SHEET.

- Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 2-Methyl-4-isothiazolin-3-one.

- CPAChem. (2023, February 14). Safety data sheet.

- Fisher Scientific. (2024, February 9). SAFETY DATA SHEET.

Sources

- 1. 2682-20-4 | CAS DataBase [m.chemicalbook.com]

- 2. 2-Methyl-4-isothiazolin-3-one CAS#: 2682-20-4 [m.chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. NEOPENTYL GLYCOL MONO(HYDROXYPIVALATE) | 1115-20-4 [chemicalbook.com]

- 5. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cis-1,3-Diphenylcyclohexane | C18H20 | CID 15739361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | C13H9FN2O4 | CID 11859051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl (4-fluorobenzoyl)acetate 1999-00-4 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

6-nitro-3,4-dihydro-2H-pyran molecular weight and formula C5H7NO3

The following technical guide provides an in-depth analysis of 6-nitro-3,4-dihydro-2H-pyran , a specialized heterocyclic intermediate.

Editorial Note: While the molecular formula

Molecular Formula:

Part 1: Chemical Identity & Structural Logic[1][2]

The molecule 6-nitro-3,4-dihydro-2H-pyran is a functionalized cyclic enol ether.[1] Its reactivity is defined by the electronic conflict between the electron-donating oxygen atom and the electron-withdrawing nitro group attached to the same carbon (C6).[2]

Structural Parameters

-

Core Scaffold: 3,4-Dihydro-2H-pyran (DHP).[1][2][4][5][6][7][8]

-

Functionalization: Nitro group (

) at position 6 (the -

Electronic Character: This is a nitro-enol ether .[1][2] The resonance interaction creates a "push-pull" system where the

-carbon (C5) becomes electron-rich, but the

Isomer Distinction (Critical for Sourcing)

Researchers must distinguish this target from its stable isomers sharing the

| Compound | Structure Type | Key Feature | CAS |

| 6-Nitro-3,4-dihydro-2H-pyran | Nitro-Enol Ether | Reactive Intermediate | 1881293-20-4 |

| L-Pyroglutamic Acid | Lactam / Amino Acid | Stable Solid, Metabolic | 98-79-3 |

| N-Hydroxysuccinimide Methyl Ether | Cyclic Imide | Coupling Reagent | 35016-63-8 |

Part 2: Synthesis & Production Protocols

Direct nitration of electron-rich enol ethers like dihydropyran is hazardous and prone to polymerization.[1][2] The most reliable synthetic pathway involves an Addition-Elimination strategy or a Cyclization of acyclic precursors.[1][2]

Retrosynthetic Analysis

The target molecule is best accessed via the elimination of a leaving group from a saturated nitro-tetrahydropyran intermediate.[1]

Figure 1: Retrosynthetic disconnection showing the conversion of the parent dihydropyran to the nitro-derivative via an addition-elimination sequence.[2]

Representative Synthetic Protocol

Note: This protocol is derived from standard methodologies for synthesizing nitro-enol ethers (e.g., nitro-glycals).[1][2]

Reagents:

-

Acetyl Nitrate (generated in situ from

) or Nitronium Tetrafluoroborate ( -

Base: Potassium tert-butoxide (

) or DBU[1][2]

Step-by-Step Methodology:

-

Nitration (Addition Phase):

-

Cool a solution of Acetyl Nitrate (1.1 eq) in Acetonitrile to -15°C.

-

Add 3,4-Dihydro-2H-pyran (1.0 eq) dropwise.[1][2] The reaction is highly exothermic; maintain temperature below -10°C.[1][2]

-

Mechanism:[1][2][9][10] The nitronium ion attacks the double bond.[2] The acetate counter-ion traps the carbocation, forming 2-acetoxy-3-nitro-tetrahydropyran (a mixture of diastereomers).[1][2]

-

Validation: TLC will show the disappearance of the starting material (

in Hexane/EtOAc) and appearance of the polar adduct.[2]

-

-

Elimination (Restoration of Unsaturation):

-

Dissolve the crude acetoxy-nitro intermediate in dry THF.

-

Add DBU (1.2 eq) or

at 0°C.[1][2] -

Stir for 2 hours. The base promotes the elimination of Acetic Acid (AcOH).[2]

-

Regioselectivity:[1][2] Elimination can occur towards C2 or C4.[1][2] Thermodynamic control typically favors the conjugated nitro-enol ether (the target 6-nitro isomer) due to resonance stabilization between the Oxygen lone pair and the Nitro group.[1][2]

-

-

Purification:

Part 3: Reactivity & Applications[1][2][8][9][11]

The 6-nitro-3,4-dihydro-2H-pyran molecule is a versatile "chameleon" reagent in organic synthesis.[1]

Electronic Profile (Push-Pull System)

The molecule possesses a

-

Oxygen (Position 1): Pushes electron density into the ring.[1][2]

-

Net Effect: The C5 carbon is nucleophilic (similar to an enamine), while the C6 carbon is electrophilic (susceptible to

-like substitution or Michael addition).[1][2]

Key Transformations

| Reaction Type | Reagent | Product Outcome | Mechanism |

| Inverse Diels-Alder | Electron-Rich Alkenes | Bicyclic Nitro-Pyran Systems | [4+2] Cycloaddition (LUMO-diene controlled) |

| Michael Addition | Grignard / Cuprates | 4-Substituted Nitro-pyrans | Conjugate Addition to the nitro-alkene system |

| Nitro-Nef Reaction | Hydrolysis of the nitro group to a carbonyl |

Experimental Workflow: Inverse Electron Demand Diels-Alder (IEDDA)

This is the primary application for this scaffold in drug discovery (synthesis of complex alkaloids).[1][2]

Figure 2: Workflow for using the target molecule as a heterodiene in IEDDA reactions.

Part 4: Safety & Handling Protocols

Hazard Class: Nitro compounds are potential energetic materials.[1][2] Enol ethers are hydrolytically unstable.[1][2]

-

Storage: Store at -20°C under Argon. The compound is sensitive to moisture (hydrolysis to nitro-aldehydes) and light.[1][2]

-

Explosion Hazard: While low MW nitro compounds can be explosive, the oxygenation of the ring provides some balance.[1][2] However, do not distill to dryness .[1][2] Potentially unstable peroxides may form at the ether linkage.[1][2]

-

Toxicity: Treat as a potential alkylating agent.[1][2] Use double nitrile gloves and work in a fume hood.[1][2]

References

-

Chemical Identity & CAS Verification

-

Synthesis of Nitro-Enol Ethers (Mechanistic Grounding)

-

Reactivity of Nitro-Olefins (IEDDA Reactions)

-

Isomer Data (L-Pyroglutamic Acid)

Sources

- 1. 对苯二甲酸(PTA)_MSDS_用途_密度_CAS号【100-21-0】_化源网 [chemsrc.com]

- 2. 2H-Pyran, 3,4-dihydro- (CAS 110-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 863020-47-7_CAS号:863020-47-7_1-(5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(quinazolin-4-ylthio)ethanone - 化源网 [chemsrc.com]

- 4. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 3,4-Dihydro-2H-pyran synthesis - chemicalbook [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: A Protocol for the Synthesis of 6-Nitro-3,4-dihydro-2H-pyran

Executive Summary

This document provides a comprehensive guide for the synthesis of 6-nitro-3,4-dihydro-2H-pyran, a valuable heterocyclic building block for research and development in medicinal chemistry. The synthesis begins with the readily available starting material, 3,4-dihydro-2H-pyran (DHP). The core of this transformation is the nitration of the electron-rich vinyl ether moiety within DHP. Due to the acid-sensitivity of DHP and the potential for vigorous, uncontrolled reactions, this guide details a carefully controlled electrophilic addition-elimination strategy. This approach utilizes a milder nitrating agent, acetyl nitrate, generated in situ, to afford a stable intermediate, which is subsequently converted to the target product. This protocol emphasizes safety, mechanistic understanding, and rigorous characterization to ensure reproducibility and purity.

Mechanistic Rationale and Scientific Principles

The synthesis of 6-nitro-3,4-dihydro-2H-pyran hinges on the unique electronic properties of the vinyl ether functional group in the starting material. A deep understanding of the reaction mechanism is critical for optimizing conditions and minimizing side products.

The Inherent Reactivity of 3,4-Dihydro-2H-pyran (DHP)

The reactivity of DHP is dominated by its vinyl ether component, where the endocyclic oxygen atom's lone pairs of electrons are in conjugation with the π-system of the carbon-carbon double bond. This delocalization significantly increases the electron density of the double bond, making it exceptionally nucleophilic and highly susceptible to attack by electrophiles.[1][2] This enhanced reactivity, however, also makes the molecule prone to polymerization or decomposition under strongly acidic conditions. Therefore, the choice of a suitable, moderately reactive electrophile is paramount.

Selection of the Nitrating Agent: Acetyl Nitrate

Standard nitration conditions, such as a mixture of concentrated nitric and sulfuric acids, generate the highly reactive nitronium ion (NO₂⁺).[3][4] While effective for de-activated aromatic systems, this potent electrophile is too harsh for DHP and would likely lead to uncontrollable, exothermic reactions and product degradation.

To mitigate this, our protocol employs acetyl nitrate (CH₃COONO₂), a milder and more selective nitrating agent. Acetyl nitrate is conveniently generated in situ by reacting concentrated nitric acid with acetic anhydride at low temperatures. This reagent provides a controlled source of an electrophilic nitro group suitable for addition to sensitive alkenes.

Proposed Two-Step Reaction Pathway

The conversion of DHP to 6-nitro-3,4-dihydro-2H-pyran is best conceptualized as a two-step process: an initial electrophilic addition followed by an elimination.

-

Step 1: Electrophilic Addition. The π-bond of DHP attacks the electrophilic nitrogen atom of acetyl nitrate. This addition follows Markovnikov's rule, where the electrophile (NO₂) adds to the less substituted carbon (C5), resulting in the formation of a resonance-stabilized oxocarbenium ion at the more substituted carbon (C6).[1] The proximate acetate anion then acts as a nucleophile, attacking the C6 carbocation to yield a stable 6-acetoxy-5-nitrotetrahydropyran intermediate.

-

Step 2: Base-Mediated Elimination. The intermediate is then treated with a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine (TEA), to promote the elimination of acetic acid. The base abstracts the proton at C5, leading to the formation of a double bond between C5 and C6 and the expulsion of the acetate leaving group, yielding the final target compound, 6-nitro-3,4-dihydro-2H-pyran.

Caption: Proposed two-step reaction mechanism.

Critical Safety Protocols: Managing Nitration Hazards

Nitration reactions are energetically favorable and can be highly exothermic, posing significant safety risks if not managed properly.[5] Strict adherence to safety protocols is mandatory.

-

Chemical Hazards:

-

Nitric Acid: Extremely corrosive and a strong oxidizer. Capable of causing severe chemical burns upon contact. Inhalation of its fumes is toxic.[6][7]

-

Acetic Anhydride: Corrosive, lachrymatory, and reacts exothermically with water.

-

Nitrating Mixture: The combination of nitric acid and other reagents can react violently with organic compounds.[8] The reaction can generate toxic nitrogen dioxide (NO₂) gas, which is identifiable by its reddish-brown color.

-

Thermal Runaway: The reaction is exothermic. Inadequate cooling can lead to a rapid increase in temperature, potentially causing the reaction to boil over or decompose explosively.[5]

-

-

Engineering Controls:

-

All steps of this procedure must be performed inside a certified chemical fume hood with a lowered sash.

-

A blast shield should be placed between the operator and the reaction apparatus.

-

Ensure immediate access to an emergency eyewash station and safety shower.[6]

-

-

Personal Protective Equipment (PPE):

-

Emergency Preparedness:

-

Have a neutralizing agent (e.g., sodium bicarbonate) and a spill containment kit readily available.

-

Never work alone when performing a nitration reaction.

-

Detailed Experimental Protocol

This protocol is divided into two main parts: the synthesis of the stable intermediate and its subsequent conversion to the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 3,4-Dihydro-2H-pyran (DHP) | ≥97% | Sigma-Aldrich | Should be freshly distilled if older stock |

| Fuming Nitric Acid (≥90%) | ACS Reagent | Fisher Scientific | Handle with extreme caution |

| Acetic Anhydride | ≥98% | Sigma-Aldrich | |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Solvent for extraction |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For neutralization wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | For drying organic layers |

| 1,8-Diazabicycloundec-7-ene (DBU) | ≥98% | Sigma-Aldrich | Non-nucleophilic base for elimination |

| Diethyl Ether | ACS Grade | Fisher Scientific | For extraction |

| Silica Gel | 230-400 mesh | VWR | For column chromatography |

Experimental Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

Part A: Synthesis of 6-Acetoxy-5-nitrotetrahydropyran

-

Preparation of Acetyl Nitrate: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of acetic anhydride to 0°C using an ice-salt bath.

-

With vigorous stirring, add 10 mL of fuming nitric acid (≥90%) dropwise from the addition funnel. Crucially, maintain the internal temperature between 0-5°C throughout the addition. The addition should take approximately 30-45 minutes.

-

After the addition is complete, stir the resulting solution for an additional 15 minutes at 0-5°C. This is your acetyl nitrate nitrating mixture.

-

Nitration of DHP: In a separate flask, prepare a solution of 8.4 g (0.1 mol) of 3,4-dihydro-2H-pyran in 20 mL of acetic anhydride.

-

Add this DHP solution dropwise to the cold, stirred nitrating mixture. Maintain the reaction temperature below 10°C. This addition should take approximately 1 hour.

-

Once the addition is complete, let the reaction stir for an additional hour at 5°C.

-

Work-up: Slowly pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring.[9]

-

Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash sequentially with cold water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, vent frequently to release CO₂ ), and finally with saturated brine (100 mL).[9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is the crude 6-acetoxy-5-nitrotetrahydropyran intermediate.

Part B: Elimination to 6-Nitro-3,4-dihydro-2H-pyran and Purification

-

Elimination Reaction: Dissolve the crude intermediate oil from Part A in 150 mL of dichloromethane.

-

To this solution, add 1.2 equivalents of 1,8-Diazabicycloundec-7-ene (DBU) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with dilute HCl (1M, 2 x 100 mL) to remove the DBU, followed by water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes) to isolate the pure 6-nitro-3,4-dihydro-2H-pyran.[10][11]

Product Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized 6-nitro-3,4-dihydro-2H-pyran.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Vinyl Proton (H5): δ ≈ 6.5-6.8 ppm (doublet). H6 Proton: δ ≈ 5.0-5.3 ppm (doublet). Other Protons: Multiplets in the δ 1.8-4.2 ppm region. |

| ¹³C NMR | C6 (O-C-N): δ ≈ 100-105 ppm. C5 (=C-NO₂): δ ≈ 140-145 ppm. Other Carbons: Signals in the δ 20-70 ppm range. |

| IR (Infrared) | NO₂ Asymmetric Stretch: ~1550 cm⁻¹. NO₂ Symmetric Stretch: ~1350 cm⁻¹. C=C Stretch: ~1650 cm⁻¹. |

| MS (Mass Spec) | [M]+: Expected molecular ion peak corresponding to the formula C₅H₇NO₃ (m/z = 129.04). |

References

- Nitration reaction safety - YouTube. (2024).

- MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022).

- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).

- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (n.d.).

- What safety precautions should I take when handling nitric acid? - Quora. (2024).

- A Technical Guide to Dihydro-2H-pyran-3(4H)-one: Synthesis, Properties, and Applications in Drug Discovery - Benchchem. (n.d.).

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).

- Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - Beilstein Journals. (2016).

- 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC. (n.d.).

- Synthesis of 3,4-dihydro-2H-pyrans - Organic Chemistry Portal. (n.d.).

- An In-depth Technical Guide to the Electrophilic Addition Mechanism of 3,4-Dihydro-2H-pyran - Benchchem. (n.d.).

- Mechanism of Nitration: Electrophilic Substitution Reaction - YouTube. (2022).

- 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran) - Sigma-Aldrich. (1993).

- Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - MDPI. (2023).

- Characterization of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide to Analytical Methods - Benchchem. (n.d.).

- Aromatic nitration under various conditions. | Download Scientific Diagram - ResearchGate. (n.d.).

- Synthesis of Dihydro-2H-pyran-3(4H)-one: An Application Note and Experimental Protocol - Benchchem. (n.d.).

- Navigating the Catalytic Landscape for 6-Methoxydihydro-2h-pyran-3(4h)-one Synthesis: A Comparative Guide - Benchchem. (n.d.).

- Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation - Central Asian Journal of Medical and Natural Science. (2023).

- 3,4-Dihydropyran - Wikipedia. (n.d.).

- Application Notes and Protocols for the Purification of Dihydro-2H-pyran-3(4H)-one - Benchchem. (n.d.).

- Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- Dihydropyran (DHP) - Common Organic Chemistry. (n.d.).

- 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum - ChemicalBook. (n.d.).

- Synthesis of dihydro-2H-pyran-3(4H)-one - Enamine. (n.d.).

- Classical mechanism of nitration known as the ingold‐hughes or polar... - ResearchGate. (n.d.).

- Application Notes and Protocols: 1H and 13C NMR Characterization of 6-Methoxydihydro-2H-pyran-3(4H)-one - Benchchem. (n.d.).

- Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity - ScienceScholar. (2022).

- Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols - Benchchem. (n.d.).

- Synthesis of dihydro-2H-pyran-3(4H)-one - Arkivoc. (2012).

Sources

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. ehs.com [ehs.com]

- 7. quora.com [quora.com]

- 8. eastharbourgroup.com [eastharbourgroup.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Inverse Electron Demand Diels-Alder Strategies for Nitro-Functionalized Dihydropyrans

This Application Note is designed for researchers and drug development professionals focusing on the synthesis and utility of functionalized heterocycles. It addresses the Inverse Electron Demand Hetero-Diels-Alder (IEDHDA) reaction, specifically focusing on the synthesis and reactivity of 6-nitro-3,4-dihydro-2H-pyran and its derivatives.[1]

Executive Summary

The 6-nitro-3,4-dihydro-2H-pyran scaffold represents a unique class of "push-pull" olefins (cyclic

Scientific Foundation & Mechanistic Insight[1]

The "Demand" Paradox

To effectively use 6-nitro-3,4-dihydro-2H-pyran, one must distinguish between its formation and its reactivity :

-

Synthesis (IEDHDA): The construction of the nitro-dihydropyran ring typically involves an Inverse Electron Demand cycloaddition between an electron-deficient heterodiene (e.g.,

-nitro- -

Reactivity (Normal Demand): Once formed, the 6-nitro-3,4-dihydro-2H-pyran possesses a nitro group conjugated to the enol ether double bond.[1] The strong electron-withdrawing nature of the nitro group dominates, making the alkene electron-deficient .[1] Therefore, it reacts as a dienophile in Normal Demand Diels-Alder reactions with electron-rich dienes (e.g., Danishefsky’s diene).[1]

Frontier Molecular Orbital (FMO) Theory

In the IEDHDA synthesis of the scaffold:

-

Heterodiene (LUMO): The

-nitro-enone possesses a low-lying LUMO due to the nitro group's strong electron-withdrawing effect.[1] -

Dienophile (HOMO): The electron-rich vinyl ether (or enamine) has a high-lying HOMO.[1]

-

Interaction: The dominant orbital interaction is

.[1] This small energy gap facilitates rapid cycloaddition under mild conditions.[1]

Mechanistic Pathway

The reaction proceeds via a concerted [4+2] cycloaddition, often asynchronous, where the bond formation at the

Figure 1: Mechanistic pathway for the IEDHDA synthesis of nitro-dihydropyrans.

Experimental Protocol: Synthesis of 6-Nitro-3,4-dihydro-2H-pyran Scaffolds

This protocol describes the Three-Component Domino Knoevenagel / Hetero-Diels-Alder Reaction , the most efficient method to access these scaffolds.

Reagents & Materials

-

Component A (Aldehyde): Nitroacetaldehyde equivalent (often generated in situ) or

-nitro-ketone precursor.[1] Note: For stable handling, use ethyl nitroacetate + orthoformate or pre-formed nitro-enones.[1] -

Component B (Dienophile): Ethyl vinyl ether (EVE) or 3,4-dihydro-2H-pyran (DHP) for bicyclic systems.[1]

-

Catalyst: Ytterbium(III) triflate [Yb(OTf)

] (10 mol%) or L-Proline (organocatalytic route).[1] -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

General Procedure (Standard Scale: 1.0 mmol)

-

Catalyst Activation:

-

Flame-dry a 25 mL round-bottom flask under Argon.

-

Add Yb(OTf)

(62 mg, 0.1 mmol) and a magnetic stir bar. -

Cool to room temperature under Argon flow.[1]

-

-

Reactant Assembly:

-

Add anhydrous DCM (5 mL).

-

Add the Nitro-Heterodiene Precursor (e.g., mixture of aldehyde and nitro-compound, or pre-formed 3-nitro-but-3-en-2-one) (1.0 mmol).[1]

-

Critical Step: If generating the heterodiene in situ (Knoevenagel), stir for 30 min at RT before adding the dienophile.

-

-

Cycloaddition (IEDDA):

-

Add Ethyl Vinyl Ether (1.5 mmol, 1.5 equiv) dropwise via syringe.[1]

-

Observation: The reaction is often exothermic.[1] Monitor internal temperature.[1]

-

Stir at 25°C for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1).[1] The product usually appears as a UV-active spot that stains yellow/brown with anisaldehyde.[1]

-

-

Work-up:

-

Purification:

Data Interpretation (Characterization)

| Technique | Expected Signal | Structural Insight |

| Olefinic proton at C5 (if nitro is at C6).[1] | ||

| Acetal proton at C2 (anomeric center).[1] | ||

| IR Spectroscopy | ~1530 cm | Strong NO |

| IR Spectroscopy | ~1640 cm | C=C stretch (polarized by nitro/oxygen).[1] |

Reactivity & Applications: Using the Reagent

Once synthesized, the 6-nitro-3,4-dihydro-2H-pyran is a valuable intermediate.[1]

Functionalization Workflow

The nitro group activates the C5-C6 double bond for further functionalization, often reversing the standard reactivity of enol ethers.[1]

Figure 2: Downstream applications of the nitro-dihydropyran scaffold.

Case Study: Synthesis of Amino-Sugars

-

Transformation: Reduction of the nitro group.[1]

-

Protocol: Dissolve 6-nitro-3,4-dihydro-2H-pyran in MeOH. Add Raney Nickel (10 wt%) or Pd/C. Stir under H

(1 atm) for 2 h. -

Result: Formation of the corresponding amino-pyran, a core motif in aminoglycoside antibiotics.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of enol ether | Ensure anhydrous conditions; add 1% Et |

| No Reaction | High LUMO energy of diene | Use a stronger Lewis Acid (e.g., Eu(fod) |

| Polymerization | Cationic polymerization of vinyl ether | Perform reaction at lower temperature (0°C to -78°C); slow addition of dienophile.[1] |

| Regioisomer Mix | Poor orbital coefficient control | Increase steric bulk of the vinyl ether or use a chiral ligand (e.g., Cu-Box) for control.[1] |

References

-

Tietze, L. F. (1996).[1] "Domino Reactions in Organic Synthesis." Chemical Reviews, 96(1), 115–136.[1] Link[1]

-

Boger, D. L. (1987).[1] "Diels-Alder Reactions of Heterocyclic Aza Dienes." Chemical Reviews, 87(4), 1027–1058.[1] Link[1]

-

Denmark, S. E., & Thorarensen, A. (1996).[1] "Tandem [4+2]/[3+2] Cycloadditions of Nitroalkenes." Chemical Reviews, 96(1), 137–166.[1] Link[1]

-

Pace, D. P., et al. (2021).[1] "Molecular Iodine Catalyzed Synthesis of Substituted Pyrans." Journal of Organic Chemistry, 86, 8154-8171.[1] Link[1]

-

ChemSrc Database. (2023).[1] "6-nitro-3,4-dihydro-2H-pyran CAS: 1881293-20-4."[1][2] Link

Sources

Application Note & Protocol: Stereoselective Conjugate Addition to 6-Nitro-3,4-dihydro-2H-pyran

Introduction: The Strategic Value of Functionalized Tetrahydropyrans

The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of natural products and pharmaceutically active compounds, prized for its conformational stability and favorable metabolic profile.[1] The targeted synthesis of substituted THP derivatives is therefore a cornerstone of modern medicinal chemistry. 6-Nitro-3,4-dihydro-2H-pyran emerges as a potent and versatile building block for this purpose. Its electron-deficient double bond, activated by the powerful electron-withdrawing nitro group, renders it an excellent Michael acceptor.[2]

This document provides a comprehensive guide to the conjugate addition (Michael addition) of carbon nucleophiles to 6-nitro-3,4-dihydro-2H-pyran. We will delve into the underlying mechanistic principles that govern the reaction, offer a detailed, self-validating experimental protocol, and provide guidance on the characterization of the resulting highly functionalized tetrahydropyran products. The methodologies described herein are designed to be robust and adaptable, serving as a foundational protocol for the synthesis of novel chemical entities for research and drug discovery.

Mechanistic Rationale and Causality

The conjugate addition to a nitroalkene is one of the most reliable methods for carbon-carbon bond formation in organic synthesis.[3] The reaction's efficiency is rooted in the electronic nature of the 6-nitro-3,4-dihydro-2H-pyran substrate.

Pillar 1: Electrophile Activation The nitro group (–NO₂) exerts a strong electron-withdrawing effect through both resonance and induction. This effect polarizes the π-system of the double bond, creating a significant partial positive charge (δ+) on the C5 carbon, rendering it highly electrophilic and susceptible to attack by a nucleophile.

Pillar 2: Nucleophile Generation and Attack The reaction requires a nucleophile, typically a carbanion or its equivalent, generated from a CH-acidic compound (e.g., a malonate ester, β-keto ester, or nitroalkane) in the presence of a base.[4] In organocatalytic variants, a chiral secondary amine can react with an aldehyde or ketone to form a more nucleophilic enamine intermediate, which then attacks the Michael acceptor.[2][5] This attack forms a new C-C bond at the C5 position and generates a nitronate anion intermediate.

Pillar 3: Protonation and Stereocontrol The reaction is completed by the protonation of the nitronate intermediate. The stereochemical outcome of this step can often be controlled, particularly when using chiral organocatalysts that create a defined chiral environment around the reacting species.[5][6] Bifunctional catalysts, such as those containing a thiourea and an amine moiety, can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding, leading to high levels of stereoselectivity.[7]

Caption: General mechanism of the conjugate addition to 6-nitro-3,4-dihydro-2H-pyran.

Essential Safety and Handling Precautions

Nitroalkenes and related nitro compounds are energetically potent and should be handled with care. Adherence to strict safety protocols is mandatory.[8]

-

Personal Protective Equipment (PPE): Always wear a flame-resistant laboratory coat, chemical splash goggles, a face shield, and double-glove with chemical-resistant nitrile or neoprene gloves.[8][9]

-

Ventilation: All manipulations involving 6-nitro-3,4-dihydro-2H-pyran must be performed inside a certified chemical fume hood to avoid inhalation of potentially harmful vapors.[10]

-

Thermal Hazards: Avoid heating nitroalkenes unless absolutely necessary and behind a blast shield. The reaction described in this protocol is conducted at room temperature to minimize risk.

-

Waste Disposal: All waste containing nitro compounds must be segregated into a dedicated, labeled hazardous waste container for disposal according to institutional guidelines.[8] Do not mix with strong oxidizing or reducing agents.

Experimental Protocol: Michael Addition of Dimethyl Malonate

This protocol details a general procedure for the conjugate addition of a soft carbon nucleophile, dimethyl malonate, to 6-nitro-3,4-dihydro-2H-pyran using a simple base catalyst. This method is chosen for its reliability and straightforward execution.

4.1. Materials and Equipment

-

Reagents: 6-nitro-3,4-dihydro-2H-pyran, dimethyl malonate, sodium bicarbonate (NaHCO₃), ethyl acetate (EtOAc), hexane, deionized water, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, TLC plates (silica gel), separatory funnel, rotary evaporator, glass column for chromatography, standard laboratory glassware.

4.2. Quantitative Reagent Data

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 6-Nitro-3,4-dihydro-2H-pyran | 143.11 | 1.0 | 1.0 | 143 mg |

| Dimethyl Malonate | 132.12 | 1.5 | 1.5 | 198 mg (0.17 mL) |

| Sodium Bicarbonate (1M aq.) | 84.01 | 1.0 | 1.0 | 1.0 mL |

| Ethyl Acetate (solvent) | - | - | - | ~5 mL + eluent |

4.3. Step-by-Step Methodology

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 6-nitro-3,4-dihydro-2H-pyran (143 mg, 1.0 mmol). Dissolve the substrate in ethyl acetate (5 mL).

-

Addition of Nucleophile: Add dimethyl malonate (0.17 mL, 1.5 mmol) to the stirring solution.

-

Initiation of Reaction: Add 1M aqueous sodium bicarbonate solution (1.0 mL, 1.0 mmol) to the mixture.[11] The reaction is typically biphasic.

-

Reaction Monitoring: Vigorously stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3 v/v) eluent system. The disappearance of the starting nitro-pyran spot indicates reaction completion. This typically takes 4-12 hours.

-

Workup - Quenching: Once the reaction is complete, quench the mixture by adding saturated aqueous NH₄Cl solution (10 mL).

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure product.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Caption: A streamlined workflow for the synthesis and isolation of the conjugate adduct.

Product Characterization Guide

Confirming the structure of the resulting dimethyl 2-(6-nitro-tetrahydro-2H-pyran-5-yl)malonate is critical. The following are expected spectroscopic signatures.

-

¹H NMR Spectroscopy:

-

Appearance of a new signal for the methine proton at the C5 position, coupled to adjacent protons.

-

Signals corresponding to the two diastereotopic methoxycarbonyl (–COOCH₃) groups.

-

Complex multiplets for the tetrahydropyran ring protons. The chemical shifts and coupling constants will be indicative of the stereochemistry.[12][13]

-

-

¹³C NMR Spectroscopy:

-

Appearance of new signals for the malonate carbons (methine, carbonyls).

-

Shift of the former sp² carbons of the double bond to sp³-hybridized signals in the aliphatic region.

-

-

IR Spectroscopy:

-

Disappearance of the C=C stretch of the nitroalkene.

-

Strong asymmetric and symmetric stretches for the NO₂ group (typically ~1550 and ~1350 cm⁻¹).

-

Strong C=O stretching frequency for the ester groups (~1735 cm⁻¹).

-

-

Mass Spectrometry: The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated mass of the adduct (C₁₀H₁₅NO₇, MW: 277.23).

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Reaction is sluggish or incomplete | Insufficient mixing in the biphasic system. | Increase the stirring speed to create a fine emulsion. A phase-transfer catalyst could also be employed. |

| Low reactivity of the nucleophile or base. | Consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an anhydrous solvent like THF. | |

| Low Yield | Product decomposition on silica gel. | Deactivate the silica gel with triethylamine before use, or use an alternative stationary phase like alumina. |

| Oligomerization of the nitroalkene.[7] | Ensure the nucleophile is added before the base, and maintain a slight excess of the nucleophile. | |

| Complex product mixture | Formation of diastereomers. | This is expected with a simple base. For stereocontrol, an organocatalytic approach is recommended.[2][5] |

| Side reactions (e.g., hydrolysis of ester). | Ensure the reaction is not run for an excessively long time and perform the workup promptly upon completion. |

Conclusion

The protocol described provides a reliable and accessible method for the conjugate addition to 6-nitro-3,4-dihydro-2H-pyran, yielding valuable, highly functionalized tetrahydropyran derivatives. The resulting γ-nitro malonate products are versatile synthetic intermediates, as the nitro group can be readily transformed into other functional groups, such as amines or carbonyls, opening avenues for the creation of diverse molecular libraries. By understanding the core mechanistic principles and adhering to the procedural and safety guidelines, researchers can effectively leverage this chemistry for applications in drug discovery and complex molecule synthesis.

References

-

Alonso, D. A., Baeza, A., Chinchilla, R., Gómez, C., Guillena, G., Pastor, I. M., & Ramón, D. J. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 895. [Link]

-

McCooey, S. H., & Connon, S. J. (2007). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Angewandte Chemie International Edition, 46(45), 8689-8691. [Link]

-

ResearchGate. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules. [Link]

-

Gawande, M. B., et al. (2020). An Efficient and Sustainable Protocol for the Synthesis of Poly-Functionalized-Pyran Derivatives under Ultrasound Irradiation. Polycyclic Aromatic Compounds. [Link]

-

Alonso, D. A., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Semantic Scholar. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Nitro compounds by 1,4-addition. . [Link]

-

Ahmadi, S., et al. (2023). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. RSC Advances. [Link]

-

Rychnovsky, S. D., & Kim, J. (2001). A Highly Stereoselective Approach to the Synthesis of Functionalized Pyran Derivatives by Lewis Acid Assisted Ketal Reduction and Allylation. The Journal of Organic Chemistry, 66(12), 4290-4295. [Link]

-

Wang, F., et al. (2014). Asymmetric Michael addition of α-fluoro-α-nitroalkanes to nitroolefins: facile preparation of fluorinated amines and tetrahydropyrimidines. Chemical Communications. [Link]

-

Kumar, A., et al. (2015). Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol and X-ray crystallographic analysis. Journal of Chemical Sciences. [Link]

-

ResearchGate. (n.d.). Synthesis of polyfunctionalized 4H-pyran derivatives. ResearchGate. [Link]

-

van der Heijden, L. A. M., et al. (2021). A Short Route to Midazolam via Michael Addition to a Nitroolefin. Organic Process Research & Development. [Link]

-

ResearchGate. (2012). Organocatalytic Michael Addition of Aldehydes to Trisubstituted Nitroolefins. ResearchGate. [Link]

-

Boruah, M., & Gogoi, S. (2017). Enantioselective aminocatalysis: Michael addition of unactivated ketones to nitroolefins catalyzed by D-fructose. Journal of Chemical Sciences. [Link]

-

Wang, Y., et al. (2013). Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. Beilstein Journal of Organic Chemistry. [Link]

-

Ievlev, M. Y., et al. (2015). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. [Link]

-

Eliel, E. L., et al. (1982). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society. [Link]

-

Bergonzini, G., & Melchiorre, P. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic Chemistry Frontiers. [Link]

-

Sosnovskikh, V. Y., & Usachev, B. I. (2007). Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. Chemistry of Heterocyclic Compounds. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitromethane. Carl ROTH. [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides. Beilstein Journals. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. . [Link]

-

ResearchGate. (n.d.). Conjugate Addition of Nitroalkanes to Electron-Poor Alkenes (Michael Reaction). ResearchGate. [Link]

-

Kącka, A., & Mąkosza, M. (2002). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry. [Link]

-

Yadav, J. S., et al. (2012). Michael-type addition of nitroalkanes to nitroalkenes in water: Synthesis of 1,3-dinitro compounds. International Journal of Research in Pharmacy and Chemistry. [Link]

-

Ballini, R., et al. (2005). Synthesis of fine chemicals by the conjugate addition of nitroalkanes to electrophilic alkenes. Pure and Applied Chemistry. [Link]

-

MDPI. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules. [Link]

-

Bergonzini, G., & Melchiorre, P. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic Chemistry Frontiers. [Link]

-

Encyclopedia.pub. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Encyclopedia.pub. [Link]

-

Frontiers. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry. [Link]

-

Journal of Chemical Education. (2015). Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. Journal of Chemical Education. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. benchchem.com [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. ijrpc.com [ijrpc.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Tetrahydropyran(142-68-7) 1H NMR spectrum [chemicalbook.com]

Application Note: Strategic Functionalization of the C-5 Position in 6-Nitro-3,4-dihydro-2H-pyran

Abstract

The 6-nitro-3,4-dihydro-2H-pyran scaffold is a valuable building block in synthetic and medicinal chemistry, primarily due to the unique electronic properties imparted by the nitroalkene moiety. Functionalization at the C-5 position offers a direct route to a diverse array of complex heterocyclic structures. This technical guide provides an in-depth exploration of the chemical principles and practical protocols for modifying this key position. We will dissect the core reactivity, contrasting it with the parent dihydropyran structure, and provide detailed, field-proven methodologies for C-C, C-N, and C-S bond formation via conjugate addition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Electronically-Tuned Reactivity of 6-Nitro-3,4-dihydro-2H-pyran

The 3,4-dihydro-2H-pyran (DHP) ring is a privileged structure in numerous natural products and pharmaceutical agents. In its unsubstituted form, DHP behaves as a classic enol ether; the endocyclic oxygen donates electron density into the π-system, rendering the C=C double bond nucleophilic and highly susceptible to electrophilic attack.[1][2]

The introduction of a nitro group at the C-6 position fundamentally inverts this reactivity. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[3] Its presence transforms the electron-rich enol ether into a highly electron-deficient nitroalkene system. This electronic reversal makes the C-5 position a prime target for nucleophilic, rather than electrophilic, attack. Understanding this electronic dichotomy is critical for designing successful synthetic strategies.[4]

Diagram 2: General mechanism of Michael addition to 6-nitro-3,4-dihydro-2H-pyran.

Application Protocols for C-5 Functionalization

The following protocols are designed as robust starting points for laboratory execution. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: C-C Bond Formation via Malonate Addition

Principle: Soft carbon nucleophiles, such as the enolate of diethyl malonate, are excellent partners for Michael additions due to their steric bulk and stabilized carbanionic nature. A weak base like piperidine is sufficient to catalyze the reaction by generating a low equilibrium concentration of the enolate, which is then consumed by the nitroalkene.

| Materials & Reagents |

| 6-nitro-3,4-dihydro-2H-pyran |

| Diethyl malonate (1.2 eq) |

| Piperidine (0.1 eq) |

| Ethanol (anhydrous) |

| Diethyl ether |

| 1M Hydrochloric acid |

| Saturated sodium bicarbonate solution |

| Saturated sodium chloride solution (brine) |

| Anhydrous magnesium sulfate |

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 6-nitro-3,4-dihydro-2H-pyran (1.0 eq) in anhydrous ethanol (0.2 M), add diethyl malonate (1.2 eq).

-

Initiation: Add piperidine (0.1 eq) to the mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

-

Redissolve the residue in diethyl ether.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C-5 functionalized product.

Product Characterization: The product will show the disappearance of the vinyl protons (~6.0-7.0 ppm) in ¹H NMR and the appearance of new aliphatic protons corresponding to the newly formed stereocenter at C-5 and the malonate moiety.

Protocol: C-N Bond Formation via Amine Addition

Principle: Secondary amines readily undergo conjugate addition to nitroalkenes. The reaction is often autocatalytic but can be promoted by mild basic conditions. The resulting product is a β-nitro amine, a valuable synthetic intermediate.

| Materials & Reagents |

| 6-nitro-3,4-dihydro-2H-pyran |

| Morpholine (or other secondary amine, 1.1 eq) |

| Acetonitrile (anhydrous) |

| Ethyl acetate |

| Water |

| Saturated sodium chloride solution (brine) |

| Anhydrous sodium sulfate |

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 6-nitro-3,4-dihydro-2H-pyran (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask.

-

Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.1 eq) dropwise to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.

-

Workup:

-

Remove the acetonitrile under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the layers and wash the organic phase with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: The crude product can often be purified by recrystallization or flash column chromatography if necessary.

Protocol: C-S Bond Formation via Thiol Addition

Principle: Thiols are exceptionally potent nucleophiles for conjugate additions. The reaction is typically fast and efficient, often catalyzed by a weak base to generate the more nucleophilic thiolate anion.

| Materials & Reagents |

| 6-nitro-3,4-dihydro-2H-pyran |

| Thiophenol (or other thiol, 1.1 eq) |

| Triethylamine (TEA, 1.2 eq) |

| Dichloromethane (DCM, anhydrous) |

| 1M Hydrochloric acid |

| Saturated sodium chloride solution (brine) |

| Anhydrous magnesium sulfate |

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 6-nitro-3,4-dihydro-2H-pyran (1.0 eq) in anhydrous DCM (0.2 M) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add the thiol (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is usually complete within 1-2 hours.

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer with 1M HCl and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

-

-

Purification: Purify the resulting β-nitro sulfide by flash column chromatography.

Diagram 3: General experimental workflow for C-5 functionalization.

Advanced Methodologies: Direct C-H Functionalization

While conjugate addition represents the classical and most direct approach, the field of C-H activation offers potential alternative strategies, particularly for installing aryl or vinyl groups. [5]Direct C-H functionalization at the vinylic C-5 position of a nitroalkene is challenging but conceptually feasible using transition metal catalysis. [6]Such a reaction would likely involve an oxidative addition of the C-H bond to a metal center, followed by reductive elimination with a coupling partner. This method avoids the need for a stoichiometric nucleophile and generates the functionalized product while retaining the C5-C6 double bond, offering a distinct product portfolio compared to Michael addition. These methods are at the forefront of synthetic chemistry and require careful catalyst and condition screening.

Data Summary

The table below summarizes the methodologies discussed for the C-5 functionalization of 6-nitro-3,4-dihydro-2H-pyran.

| Functionalization Type | Nucleophile/Reagent Class | Catalyst/Base | Typical Conditions | Product Type |

| C-C Bond Formation | Malonates, β-keto esters | Piperidine, DBU | RT, 4-12 h | β-nitro ester/ketone |

| C-N Bond Formation | Secondary Amines | None or weak base | 0 °C to RT, 2-6 h | β-nitro amine |

| C-S Bond Formation | Thiols | Triethylamine (TEA) | 0 °C to RT, 1-3 h | β-nitro sulfide |

| C-H Arylation (Advanced) | Aryl Halide/Boronic Acid | Pd, Rh, or Ir catalyst | High Temp, 12-24 h | 5-aryl-6-nitro-DHP |

Conclusion

The C-6 nitro group on the 3,4-dihydro-2H-pyran ring is a powerful electronic handle that dictates the synthetic utility of the scaffold. It transforms the C-5 position into a potent electrophile, enabling a host of strategic functionalizations via conjugate addition. The protocols outlined in this guide for C-C, C-N, and C-S bond formation are reliable, high-yielding, and provide access to a rich diversity of molecular architectures. These methods empower chemists in drug discovery and materials science to rapidly generate novel analogues for biological screening and property evaluation.

References

-

Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Addition Mechanism of 3,4-Dihydro-2H-pyran. BenchChem Technical Guides.

-

Pace, D. P., Robidas, R., Tran, U. P. N., Legault, C. Y., & Nguyen, T. V. (2021). Molecular Iodine-Catalyzed Practical and Mild Syntheses of Substituted Pyrans and Furans. The Journal of Organic Chemistry, 86(12), 8154–8171. [Link]

-

Matsuoka, K., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. [Link]

- BenchChem. (2025).

-

Ballini, R., & Petrini, M. (2007). The Nitro-group as a Versatile Tool in Organic Synthesis. Chemical Reviews, 107(9), 3581-3647. [Link]

-

Ackermann, L. (2011). C–H Bond Activation for Organic Synthesis. Chem. Rev., 111, 3, 1315–1345. [Link]

-

Berner, O. M., Tedeschi, L., & Enders, D. (2002). Asymmetric Michael Additions to Nitroalkenes. European Journal of Organic Chemistry, 2002(12), 1877-1894. [Link]

-

Wikipedia. (2024). Nitro compound. In Wikipedia. [Link]

-

Mąkosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282-289. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimal Solvent Systems for 6-Nitro-3,4-dihydro-2H-pyran Cycloadditions

Welcome to the technical support center for cycloaddition reactions involving 6-nitro-3,4-dihydro-2H-pyran and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the optimal solvent system for these powerful synthetic transformations. We will move beyond simple protocols to explore the causal relationships between solvent choice and reaction outcomes, empowering you to troubleshoot effectively and optimize your results.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses foundational questions regarding the critical role of the solvent in directing the course of your cycloaddition.

Q1: Why is solvent selection so critical for cycloadditions with 6-nitro-3,4-dihydro-2H-pyran?

The solvent does more than just dissolve reactants; it is an active participant in the reaction environment. For Diels-Alder type reactions involving highly polarized nitroalkenes, the solvent's properties can profoundly influence reaction rates, yields, and, most importantly, stereoselectivity.[1][2] The electron-withdrawing nature of the nitro group makes the dienophile particularly sensitive to its surroundings. A solvent can stabilize or destabilize the transition state, and in some cases, even alter the reaction mechanism from a concerted pathway to a stepwise, zwitterionic pathway.[3]

Q2: What is the general rule of thumb for starting a new 6-nitro-3,4-dihydro-2H-pyran cycloaddition?

For a typical normal-demand Diels-Alder reaction, starting with a non-polar or moderately polar aprotic solvent is a robust strategy.[4] Solvents like Dichloromethane (DCM) or Toluene are excellent starting points. They provide good solubility for many organic substrates while minimizing unwanted side reactions that can be promoted by more reactive solvents. DCM, for instance, is often used for reactions involving Lewis acid catalysis.[5]

Q3: What are the key differences between polar protic, polar aprotic, and non-polar solvents in this context?

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[6][7] While high polarity can sometimes accelerate Diels-Alder reactions, protic solvents are often detrimental for nitroalkene cycloadditions. They can engage in hydrogen bonding with the nitro group, potentially leading to undesired side reactions or decomposition.[8][9]

-

Polar Aprotic Solvents (e.g., acetonitrile, DMF, acetone): These solvents possess polarity but lack O-H or N-H bonds.[6][7] They can be effective in some cases, particularly when a higher dielectric constant is needed to facilitate charge separation in the transition state. However, highly polar aprotic solvents can sometimes favor stepwise, zwitterionic mechanisms, which may impact stereoselectivity.[3]

-

Non-Polar Aprotic Solvents (e.g., toluene, hexane, benzene): These solvents have low polarity and primarily interact through weaker van der Waals forces. They are generally less interactive with the reaction components, which can be beneficial for preserving the desired concerted cycloaddition pathway.[10]

Q4: Can ionic liquids be used for these reactions?

Yes, ionic liquids have been explored as solvents for Diels-Alder reactions and can offer benefits such as rate enhancement and improved selectivity.[11] Their highly polar yet non-coordinating nature can create a unique reaction environment. However, their use requires careful consideration of substrate solubility and product isolation.

Part 2: Troubleshooting Guide: When Reactions Go Wrong

This section provides a structured approach to diagnosing and solving common issues related to the solvent system.

Problem 1: Low or No Product Yield

Low conversion is a frequent issue that can often be traced back to the solvent environment.

| Possible Solvent-Related Cause | Recommended Troubleshooting Steps | Scientific Rationale |

| Poor Reactant Solubility | 1. Observe the reaction mixture. Is it a clear solution or a suspension? 2. Switch to a solvent with better solubilizing power for your specific substrates. For example, if reactants are poorly soluble in toluene, try THF or DCM. | The reaction rate is dependent on the concentration of reactants in the solution phase. If a reactant is not fully dissolved, the effective concentration is lowered, leading to a sluggish or stalled reaction. |

| Reaction is Inherently Slow | 1. Increase the reaction temperature, ensuring it is below the solvent's boiling point and does not cause decomposition. 2. Consider switching to a higher-boiling point solvent like toluene or xylene if thermal acceleration is required. | The Arrhenius equation dictates that reaction rates increase with temperature. A higher boiling point solvent allows for a wider operational temperature range. |

| Decomposition of Nitroalkene | 1. Analyze the crude reaction mixture by TLC or NMR for signs of degradation (e.g., baseline streaking, multiple unidentifiable spots). 2. Ensure the solvent is anhydrous and free of acidic or basic impurities. Use freshly distilled solvents.[4] 3. Avoid protic solvents. Switch to a non-polar aprotic solvent like toluene. | Nitroalkenes are sensitive compounds susceptible to decomposition, especially under acidic, basic, or nucleophilic conditions.[12] Water or other protic species can facilitate these degradation pathways. |

Problem 2: Poor or Incorrect Stereoselectivity

The formation of undesired diastereomers (e.g., exo instead of endo) is a common challenge where the solvent plays a key role.

| Possible Solvent-Related Cause | Recommended Troubleshooting Steps | Scientific Rationale |

| Solvent Polarity Favoring Undesired Transition State | 1. Systematically screen a range of aprotic solvents with varying polarities (e.g., Hexane -> Toluene -> THF -> DCM -> Acetonitrile). 2. Analyze the endo/exo ratio for each solvent to identify a trend. | The endo transition state in a normal-demand Diels-Alder reaction is favored by secondary orbital interactions.[2] Solvent polarity can influence the energy gap between the endo and exo transition states. Less polar solvents often provide better endo selectivity. |

| Shift to a Stepwise, Zwitterionic Mechanism | 1. This is more likely in highly polar solvents (e.g., nitromethane, acetonitrile).[3] 2. Switch to a less polar, non-coordinating solvent like toluene or benzene to favor a concerted mechanism. | A concerted [4+2] cycloaddition is highly stereospecific. If the solvent is polar enough to stabilize a charge-separated zwitterionic intermediate, the reaction can become stepwise, allowing for bond rotation and loss of stereochemical control.[3] |

| Equilibration of Product | 1. Monitor the reaction over time. Does the endo/exo ratio change as the reaction progresses? 2. If the desired kinetic product is retro-converting to the thermodynamic product, consider stopping the reaction earlier or running it at a lower temperature. | In some cases, the initially formed kinetic cycloadduct can undergo a retro-Diels-Alder reaction and re-form the more stable thermodynamic product. This process can be influenced by solvent and temperature. |

Troubleshooting Logic Flowchart

Caption: General workflow for cycloaddition experiments.

Part 4: Solvent Property Summary Table

This table summarizes the properties of common solvents and their general applicability to nitro-pyran cycloadditions.

| Solvent | Dielectric Constant (ε) | Type | General Recommendation & Comments |

| Toluene | 2.4 | Non-Polar Aprotic | Excellent starting point. Good for promoting concerted pathways and high stereoselectivity. Higher boiling point allows for thermal reactions. |

| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Excellent starting point. Good general-purpose solvent with moderate polarity. Often used with Lewis acid catalysts. [5]Must be rigorously dried. |

| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Good alternative. More polar than toluene, can improve solubility. Can act as a Lewis base, potentially interfering with some catalysts. |

| Acetonitrile | 37.5 | Polar Aprotic | Use with caution. High polarity may accelerate the reaction but can also favor a stepwise mechanism, potentially reducing stereoselectivity. [3] |

| Methanol / Ethanol | 32.7 / 24.6 | Polar Protic | Generally not recommended. Can lead to side reactions (e.g., Michael addition) and decomposition of the nitroalkene. [8][9] |

| Hexane | 1.9 | Non-Polar Aprotic | Use for specific cases. Low polarity can maximize endo selectivity, but often suffers from poor reactant solubility. |

References

-

Solvent effect in Diels‐Alder reaction of 3 with Cp. ResearchGate. [Link]

-

The solvent effect on the Diels–Alder reaction in ionic liquids: multiparameter linear solvation energy relationships and theoretical analysis. Green Chemistry (RSC Publishing). [Link]

-

Effect of solvent motions on the dynamics of the Diels-Alder reaction. Lirias. [Link]

-

How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

-